1,4-benzoxazepine-3,5(2H,4H)-dione
Overview
Description
1,4-benzoxazepine-3,5(2H,4H)-dione is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. Compounds of this nature are often of interest due to their potential biological activity and applications in medicinal chemistry.
Scientific Research Applications
1,4-benzoxazepine-3,5(2H,4H)-dione and its derivatives are of interest in various fields:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Medicine: Investigated for their potential as therapeutic agents, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-benzoxazepine-3,5(2H,4H)-dione typically involves the cyclization of appropriate precursors. One common method might involve the reaction of an ortho-aminophenol with a suitable dicarboxylic acid derivative under acidic or basic conditions to form the desired heterocyclic ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,4-benzoxazepine-3,5(2H,4H)-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the benzoxazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary widely but may include the use of strong acids or bases, as well as catalysts like palladium or copper.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce alkyl or aryl groups.
Mechanism of Action
The mechanism of action of 1,4-benzoxazepine-3,5(2H,4H)-dione depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1,4-benzodiazepine: Known for their use as anxiolytics and sedatives.
1,4-benzoxazine: Studied for their potential in polymer science and materials chemistry.
1,4-benzothiazepine: Investigated for their cardiovascular effects.
Uniqueness
1,4-benzoxazepine-3,5(2H,4H)-dione is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms, which can confer distinct chemical and biological properties compared to its analogs.
For precise and detailed information, consulting scientific literature and databases such as PubMed, SciFinder, or Reaxys would be essential.
Properties
IUPAC Name |
1,4-benzoxazepine-3,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-8-5-13-7-4-2-1-3-6(7)9(12)10-8/h1-4H,5H2,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LASIQOVJNPVKJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)C2=CC=CC=C2O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352438 | |
Record name | 1,4-benzoxazepine-3,5(2H,4H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14151-88-3 | |
Record name | 1,4-benzoxazepine-3,5(2H,4H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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